4-methyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It combines a thiadiazole ring, a pyridine moiety, and a cyclopenta[b]thiophene scaffold.
- The compound’s chemical formula is C18H15N5O2S2.
- It exhibits potential biological activities due to its intricate arrangement of functional groups.
4-methyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, researchers likely employ multistep organic synthesis.
Reaction Conditions: These would involve coupling reactions, cyclizations, and amide bond formations.
Industrial Production: Unfortunately, industrial-scale production methods remain scarce in the literature.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These would depend on the specific functional groups targeted.
Major Products: The products formed would vary based on reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: Researchers might explore its reactivity, stability, and applications as a building block in organic synthesis.
Biology: Investigating its interactions with biological macromolecules (enzymes, receptors) could reveal potential drug targets.
Medicine: It could serve as a lead compound for drug development, especially in cancer or inflammation therapy.
Industry: Its unique structure might find applications in materials science or catalysis.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes due to its diverse functional groups.
Pathways: Further studies would elucidate the precise pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Its combination of heterocyclic rings and amide functionality sets it apart.
Similar Compounds: While direct analogs are scarce, related compounds include pyridine derivatives, thiadiazoles, and amides.
Properties
Molecular Formula |
C18H17N5O2S2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-methyl-N-[3-(pyridin-3-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O2S2/c1-10-15(27-23-22-10)17(25)21-18-14(12-5-2-6-13(12)26-18)16(24)20-9-11-4-3-7-19-8-11/h3-4,7-8H,2,5-6,9H2,1H3,(H,20,24)(H,21,25) |
InChI Key |
PENDLLXMNALJLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.